molecular formula C17H18FNO3 B2483393 (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide CAS No. 1798417-24-9

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide

Cat. No. B2483393
CAS RN: 1798417-24-9
M. Wt: 303.333
InChI Key: PGLCJJFSRWUUIL-MDZDMXLPSA-N
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Description

Synthesis Analysis

Synthesis of furan and acrylamide derivatives often involves green chemistry approaches, including ene-reduction mediated by fungi for enantioselective reactions, and microwave-assisted organic synthesis for efficiency and reduced environmental impact (Jimenez et al., 2019). Such methods emphasize sustainability and selectivity in producing complex organic molecules.

Molecular Structure Analysis

The molecular structure of furan-acrylamide derivatives can be elucidated through spectroscopic techniques and computational methods. Studies often employ NMR, mass spectrometry, and density functional theory (DFT) calculations for structural determination and to explore electronic properties, such as HOMO-LUMO gaps, which are indicative of chemical reactivity and stability (Barım & Akman, 2019).

Chemical Reactions and Properties

Furan-acrylamide compounds participate in various chemical reactions, including tautomerization and regioselective addition reactions, which can significantly alter their chemical properties. For instance, tautomerization processes can impact the compound's chirality and reactivity, revealing the dynamic nature of such molecules in different environments (Jimenez et al., 2019).

Physical Properties Analysis

The physical properties of furan-acrylamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. Crystalline structure analysis through X-ray diffraction provides insights into the molecule's conformation and intermolecular interactions, which are essential for understanding its stability and reactivity (Kalalbandi & Seetharamappa, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's functional groups and overall structure. For example, acrylamide derivatives exhibit various behaviors in polymerization reactions, affecting their application in materials science and biochemistry (Mondal et al., 2022).

Scientific Research Applications

  • Cytotoxic Agents in Cancer Research : A study by Tarleton et al. (2013) in "Bioorganic & Medicinal Chemistry" demonstrated that focused libraries of 2-phenylacrylamides, which include compounds similar to (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide, have shown broad-spectrum cytotoxicity against various cancer cell lines. This suggests their potential as lead compounds for cancer treatment research (Tarleton et al., 2013).

  • Enantioselective Synthesis using Fungi : Research on the enantioselective synthesis of E-2-cyano-3(furan-2-yl) acrylamide using marine and terrestrial fungi was conducted by Jimenez et al. (2019) in "Chirality". This study highlights the potential of fungi in synthesizing chiral compounds, which are essential in pharmaceutical research (Jimenez et al., 2019).

  • Inhibitor against SARS Coronavirus : A novel chemical compound closely related to (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide was discovered by Lee et al. (2017) in "Journal of Microbiology and Biotechnology". It suppresses the enzymatic activities of SARS coronavirus helicase, suggesting its potential as an antiviral agent (Lee et al., 2017).

  • Synthesis and Biological Evaluation : Velupillai et al. (2015) in the "International Journal of Pharma and Bio Sciences" synthesized derivatives similar to the compound and tested them for antibacterial and antifungal activities. Some of these derivatives showed promising biological activities (Velupillai et al., 2015).

  • Potassium Channel Opener Activity : Research by L'Heureux et al. (2005) in "Bioorganic & Medicinal Chemistry Letters" identified derivatives of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide as potent KCNQ2 potassium channel openers, which can be significant in neuropharmacology (L'Heureux et al., 2005).

  • Corrosion Inhibition Research : A study by Abu-Rayyan et al. (2022) in "Nanomaterials" explored the use of acrylamide derivatives in inhibiting corrosion of copper in nitric acid solutions, highlighting their potential in material science and engineering applications (Abu-Rayyan et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, it would interact with biological targets in the body. The fluorophenyl and furan groups could play key roles in these interactions .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Acrylamides, in general, can be irritants and potentially neurotoxic. Safety data sheets (SDS) should be consulted for specific safety information .

Future Directions

Future research could explore the potential applications of this compound in various fields. For example, it could be studied for its potential use in drug design, given its structural features .

properties

IUPAC Name

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLCJJFSRWUUIL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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